![molecular formula C23H21N3O B15213762 N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide CAS No. 10179-72-3](/img/structure/B15213762.png)
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide
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Overview
Description
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a diphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under acidic conditions, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives
Uniqueness
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide stands out due to its unique combination of a diphenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide, a compound with a complex structure involving pyrazole and phenyl moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₃₀H₂₄N₄. It contains two pyrazole rings and four phenyl rings, which contribute to its biological activity. The structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase and downregulating cyclin D2 and CDK2 .
- Anticonvulsant Properties : Research indicates that derivatives of pyrazole compounds exhibit anticonvulsant effects. The structure of this compound may enhance its efficacy in this regard .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl rings enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Data
A comprehensive review of literature reveals various studies focusing on the biological activity of related pyrazole compounds:
Study | Biological Activity | Cell Line/Model | IC50 (μM) |
---|---|---|---|
Anticancer | MCF-7 | 0.83 - 1.81 | |
Anticonvulsant | PTZ-induced model | Not specified | |
Antibacterial | Various strains | MIC 31.25 |
Detailed Findings
- Anticancer Studies : In a study involving benzimidazole hybrids containing pyrazole, compounds similar to this compound showed potent growth inhibition across multiple cancer cell lines, with IC50 values ranging from 0.83 to 1.81 μM . The mechanism involved apoptosis induction and cell cycle arrest.
- Anticonvulsant Evaluation : The anticonvulsant properties were assessed using various models, indicating potential therapeutic applications in seizure disorders . The exact IC50 values were not specified but were noted to be effective in eliminating tonic extensor phases.
- Antimicrobial Efficacy : A recent investigation highlighted the antibacterial activity of similar pyrazole derivatives against Gram-positive bacteria, revealing a minimum inhibitory concentration (MIC) of 31.25 μg/mL . This suggests a promising avenue for developing new antimicrobial agents.
Properties
CAS No. |
10179-72-3 |
---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) |
InChI Key |
FBCPAUQAXBOKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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